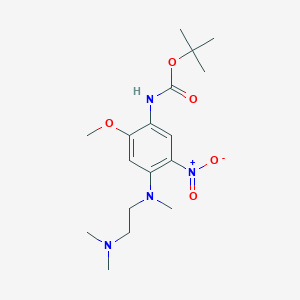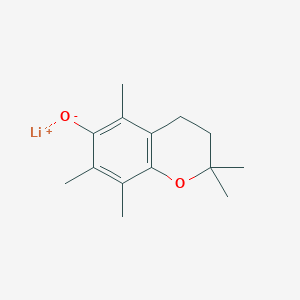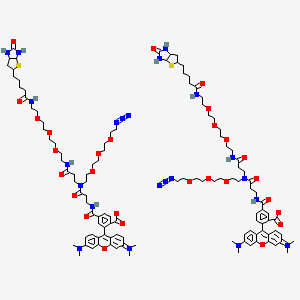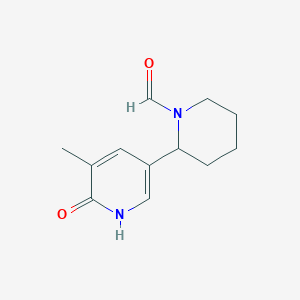
TAMRA-PEG4-Methyltetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TAMRA-PEG4-Methyltetrazine: is a compound that combines tetramethylrhodamine (TAMRA), a commonly used red fluorescent dye, with a methyltetrazine group. This compound is particularly useful in biological research for staining cells, tissues, biomarkers, or nanoparticles due to its peak fluorescence emission at 572-575 nm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of TAMRA-PEG4-Methyltetrazine involves the conjugation of TAMRA with a PEG4 linker and a methyltetrazine group. The reaction typically involves the following steps:
Activation of TAMRA: TAMRA is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).
PEGylation: The activated TAMRA is then reacted with a PEG4 linker to form TAMRA-PEG4.
Methyltetrazine Conjugation: Finally, the TAMRA-PEG4 is conjugated with methyltetrazine under mild conditions to form this compound
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Análisis De Reacciones Químicas
Types of Reactions: : TAMRA-PEG4-Methyltetrazine primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (TCO) groups. This reaction is highly selective and does not require a catalyst or elevated temperatures .
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO) derivatives.
Conditions: The iEDDA reaction typically occurs under ambient conditions without the need for a catalyst
Major Products: : The major product of the iEDDA reaction between this compound and TCO-containing compounds is a stable covalent adduct. This reaction is highly efficient and produces minimal by-products .
Aplicaciones Científicas De Investigación
TAMRA-PEG4-Methyltetrazine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the selective labeling of biomolecules.
Biology: Employed in fluorescence microscopy for imaging cells, tissues, and biomarkers.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the development of fluorescent probes and sensors for various analytical applications .
Mecanismo De Acción
The mechanism of action of TAMRA-PEG4-Methyltetrazine involves its ability to undergo the iEDDA reaction with TCO-containing molecules. This reaction forms a stable covalent bond, allowing for the precise labeling and tracking of biomolecules. The fluorescence properties of TAMRA enable the visualization of these labeled molecules under a fluorescence microscope .
Comparación Con Compuestos Similares
Similar Compounds
TAMRA-PEG4-Tetrazine: Similar in structure but lacks the methyltetrazine group.
Alexa Fluor® 555: Another red fluorescent dye with similar emission properties.
CF® 555 Dye: A spectrally similar dye used for similar applications
Uniqueness: : TAMRA-PEG4-Methyltetrazine is unique due to its combination of the TAMRA dye and the methyltetrazine group, which allows for rapid and selective bioorthogonal reactions. This makes it particularly useful for applications requiring high specificity and minimal background interference .
Propiedades
Fórmula molecular |
C42H45N7O8 |
|---|---|
Peso molecular |
775.8 g/mol |
Nombre IUPAC |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C42H45N7O8/c1-27-44-46-40(47-45-27)28-6-11-32(12-7-28)56-23-22-55-21-20-54-19-18-53-17-16-43-41(50)29-8-13-33(36(24-29)42(51)52)39-34-14-9-30(48(2)3)25-37(34)57-38-26-31(49(4)5)10-15-35(38)39/h6-15,24-26H,16-23H2,1-5H3,(H-,43,50,51,52) |
Clave InChI |
SPHPUTOWAPVULR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=[N+](C)C)C=C5OC6=C4C=CC(=C6)N(C)C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B11826735.png)

![(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B11826742.png)
![Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-](/img/structure/B11826755.png)

